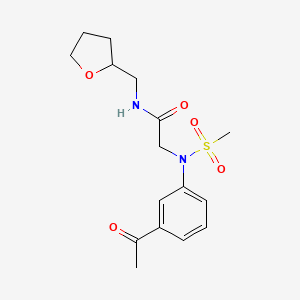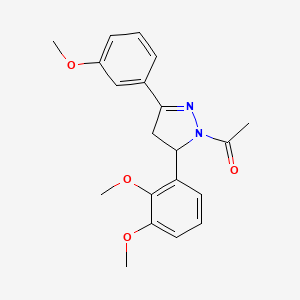
3-(2-chlorophenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide, commonly known as isoxazolecarboxamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The exact mechanism of action of isoxazolecarboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in increased inhibitory neurotransmission, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
Isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects, including reducing anxiety-like behavior in rodents, increasing the threshold for seizures, and enhancing the effects of GABAergic drugs. It has also been found to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using isoxazolecarboxamide in lab experiments is its specificity for the GABA-A receptor, which allows for targeted investigation of its effects on inhibitory neurotransmission. However, its relatively low potency and solubility may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on isoxazolecarboxamide, including:
1. Investigating its potential as a treatment for anxiety disorders and epilepsy.
2. Exploring its effects on other neurotransmitter systems, such as the glutamatergic and dopaminergic systems.
3. Developing more potent and selective compounds based on the structure of isoxazolecarboxamide.
4. Investigating its potential as a tool for studying the mechanisms of GABAergic neurotransmission.
In conclusion, isoxazolecarboxamide is a promising compound that has gained significant attention in the scientific community for its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an exciting area of study for scientists and researchers.
Applications De Recherche Scientifique
Isoxazolecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and chemical biology. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-9-5-4-8-14(15)16-12-17(23-21-16)18(22)20-11-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIJDOCEIUVJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2Cl)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4187256.png)
![3-methyl-7-nitropyrido[1,2-a]benzimidazole](/img/structure/B4187260.png)
![5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid](/img/structure/B4187277.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4187299.png)
![{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid](/img/structure/B4187306.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(2-pyridinylmethyl)aniline](/img/structure/B4187318.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4187322.png)
![5-(4-bromophenyl)-3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4187336.png)
![N-(2-hydroxyethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-3-(2-thienyl)propanamide](/img/structure/B4187341.png)

![ethyl 4-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4187363.png)
![N-dibenzo[b,d]furan-3-yl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4187367.png)